molecular formula C30H34O7 B1263357 Dorsilurin I

Dorsilurin I

カタログ番号: B1263357
分子量: 506.6 g/mol
InChIキー: LGOMXMSCNFANHV-NRFANRHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

The Dorsilurin family comprises prenylated flavonols isolated from plants such as Dorstenia psilurus. These compounds are characterized by their triprenylated flavonoid backbone, which confers unique biochemical properties, such as enzyme inhibition and allosteric modulation of viral proteases . This article focuses on comparing the pharmacological and structural features of Dorsilurin analogs with other flavonoid-based compounds, leveraging data from molecular dynamics (MD), docking studies, and in silico analyses.

特性

分子式

C30H34O7

分子量

506.6 g/mol

IUPAC名

3,5-dihydroxy-2-[3-hydroxy-4-[(2S)-2-hydroxy-3-methylbut-3-enyl]phenyl]-8,8-dimethyl-6-(3-methylbut-2-enyl)-9,10-dihydropyrano[2,3-h]chromen-4-one

InChI

InChI=1S/C30H34O7/c1-15(2)7-10-19-24(33)23-25(34)26(35)27(36-29(23)20-11-12-30(5,6)37-28(19)20)18-9-8-17(22(32)14-18)13-21(31)16(3)4/h7-9,14,21,31-33,35H,3,10-13H2,1-2,4-6H3/t21-/m0/s1

InChIキー

LGOMXMSCNFANHV-NRFANRHFSA-N

異性体SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)C[C@@H](C(=C)C)O)O)O)CCC(O2)(C)C)C

正規SMILES

CC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)CC(C(=C)C)O)O)O)CCC(O2)(C)C)C

製品の起源

United States

類似化合物との比較

Structural Comparison of Dorsilurin Analogs and Related Compounds

Molecular Features of Dorsilurin Compounds
  • Dorsilurin E : Contains five fused aromatic rings and multiple prenyl groups, contributing to its hydrophobicity and stable binding to the SARS-CoV-2 main protease (MPRO) substrate-binding site (SBS) .
  • Dorsilurin F : Features three unmodified prenyl groups, linked to its potent alpha-glucosidase inhibitory activity (IC₅₀ = 42.7 μM) .
  • Dorsilurin K : Has one prenyl group and reduced bioactivity compared to Dorsilurin F, highlighting the importance of prenylation in enzyme inhibition .

Structural Determinants of Activity :

  • Hydrophobicity : Dorsilurin E’s polycyclic structure enhances hydrophobic interactions with MPRO’s SBS, achieving a binding energy of −18.25 kcal/mol .
  • Hydrogen Bonding : Dorsilurin E forms conserved hydrogen bonds with Glu166, a critical residue for MPRO catalytic activity .
Comparison with Non-Dorsilurin Flavonoids
Compound Target Protein Binding Energy (kcal/mol) Key Interactions Bioactivity Summary
Dorsilurin E SARS-CoV-2 MPRO −18.25 Glu166 (H-bond), His41 (hydrophobic) Restricts MPRO domain III, inhibits dimerization
Euchrenone a11 SARS-CoV-2 MPRO −10.1 Met165 (hydrophobic) Disrupts SBS alternating binding mode
Sanggenol O MPRO dimerization site −18.33 Hydrogen bonds (1.6 avg) Triggers hinge motion in MPRO
CHEMBL2171598 MPRO allosteric site −19.18 Arg4, Gln299 (polar contacts) Induces interdomain reorientation

Pharmacological and Mechanistic Insights

Enzyme Inhibition Profiles
  • Alpha-Glucosidase Inhibition :
    • Dorsilurin F (IC₅₀ = 42.7 μM) outperforms Dorsilurin K (IC₅₀ = 227 μM), emphasizing the role of prenyl group quantity .
  • MPRO Inhibition :
    • Dorsilurin E achieves 100% residence time in MPRO’s SBS over 600 ns MD simulations, outperforming the positive control X77 .
Allosteric Modulation Mechanisms
  • Dorsilurin E stabilizes MPRO’s domain III (residues 200–275), hindering dimerization essential for viral replication .
  • CHEMBL2171598 binds to MPRO’s allosteric site, inducing a hinge motion between domains I/II and III, disrupting interdomain polar contacts .

Pharmacokinetic and Toxicity Profiles

Compound TPSA (Ų) GI Absorption (%) BBB Permeability Ames Toxicity References
Dorsilurin E 74.22 93.13 −0.368 (low) Non-toxic
Cryptomisrine 74.43 96.50 −0.202 (moderate) Non-toxic
Isoiguesterin 37.30 95.79 −0.762 (low) Non-toxic

Key Observations :

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Dorsilurin I
    Reactant of Route 2
    Dorsilurin I

    試験管内研究製品の免責事項と情報

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